molecular formula C24H26N4O2 B10998855 2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-5-yl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-5-yl]acetamide

Cat. No.: B10998855
M. Wt: 402.5 g/mol
InChI Key: ZTIUAZLCYXEEBU-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-5-yl]acetamide: , commonly referred to as “Compound X” , belongs to the indole class of organic compounds. Indole derivatives have garnered significant interest due to their clinical and biological applications. The indole scaffold is present in several synthetic drug molecules, making it a valuable pharmacophore for drug development .

Preparation Methods

Synthetic Routes:: The synthesis of Compound X involves several steps. One common synthetic route includes the condensation of an appropriate indole derivative with an acetylated amine. Detailed reaction conditions and intermediates would need to be explored in the laboratory.

Industrial Production:: While industrial-scale production methods for Compound X are not widely documented, research efforts continue to optimize its synthesis for practical applications.

Chemical Reactions Analysis

Reactivity:: Compound X can undergo various chemical reactions, including:

    Oxidation: Oxidative transformations of the indole ring.

    Reduction: Reduction of functional groups.

    Substitution: Nucleophilic substitution reactions.

    Amide Hydrolysis: Cleavage of the amide bond.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromic acid (H~2~CrO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a catalyst.

    Substitution: Nucleophiles like amines or alkoxides.

    Amide Hydrolysis: Acidic or basic hydrolysis conditions.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present on the indole ring.

Scientific Research Applications

Compound X has been investigated for various biological activities:

    Antiviral: Some indole derivatives exhibit antiviral properties.

    Anti-inflammatory: Potential anti-inflammatory effects.

    Anticancer: Research explores its role in cancer therapy.

    Antioxidant: Possible antioxidant activity.

    Antimicrobial: Investigated for antibacterial and antifungal properties.

Mechanism of Action

The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While Compound X’s uniqueness is notable, it’s essential to compare it with related compounds. Similar indole derivatives include tryptophan, indole-3-acetic acid (a plant hormone), and various alkaloids.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[1-(2-methylpropyl)indol-5-yl]acetamide

InChI

InChI=1S/C24H26N4O2/c1-16(2)14-27-11-9-18-13-19(7-8-22(18)27)26-24(30)15-28-12-10-20-21(25-17(3)29)5-4-6-23(20)28/h4-13,16H,14-15H2,1-3H3,(H,25,29)(H,26,30)

InChI Key

ZTIUAZLCYXEEBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C1C=CC(=C2)NC(=O)CN3C=CC4=C(C=CC=C43)NC(=O)C

Origin of Product

United States

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